(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as mass spectrometry and infrared spectroscopy might be used .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of new pyridine derivatives, including compounds structurally similar to "(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(o-tolyl)methanone hydrochloride", and their antimicrobial activity. These compounds have been synthesized using various starting materials and shown variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiprotozoal Agents
Efforts to develop efficacious antiprotozoal agents have led to the synthesis of derivatives similar to the compound , showing promising activity against strains of Entamoeba histolytica and Plasmodium falciparum. This indicates their potential utility in treating diseases caused by these protozoa, with several compounds exhibiting activity lower than the standard drug metronidazole, highlighting their significance in antiprotozoal research (Ansari et al., 2017).
Anti-Inflammatory Agents
The compound and its derivatives have been evaluated for anti-inflammatory properties, showcasing significant potential. Specific derivatives have been synthesized and tested for their efficacy in reducing inflammation, with some showing promising results in in-vivo models. This indicates the compound's applicability in developing new anti-inflammatory medications (Patel, Karkhanis, & Patel, 2019).
Corrosion Inhibition
Studies have also explored the use of similar compounds in materials science, specifically in the corrosion inhibition of mild steel in acidic mediums. The compounds have shown to significantly increase inhibition efficiency, suggesting their application in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Cancer Research
In the realm of cancer research, derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, demonstrating the potential for these compounds to be used in developing novel anticancer therapies. Some compounds exhibited significant cytotoxicity, suggesting their application in targeting specific cancer cells for treatment (Ghasemi, Sharifi, & Mojarrad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)15-7-5-4-6-14(15)2;/h4-9H,3,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMYHYIIECKMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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